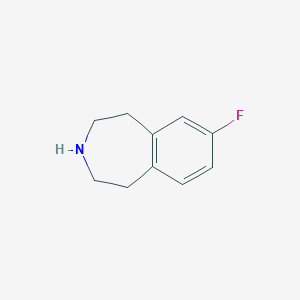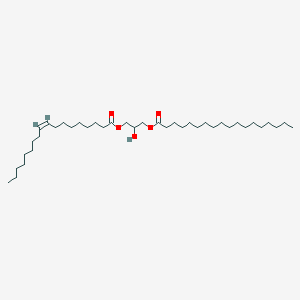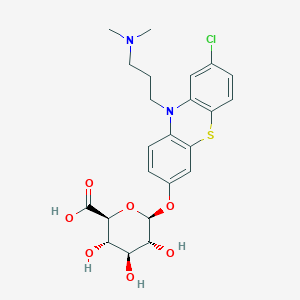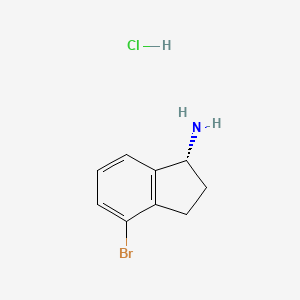
5R,6R-Benzylpenicilloate Disodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5R,6R-Benzylpenicilloate Disodium Salt is a derivative of Benzyl Penicillinate Potassium Salt, an antibiotic substance produced by Penicillium species. This compound is known for its antibacterial properties and is used in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5R,6R-Benzylpenicilloate Disodium Salt involves the reaction of Benzyl Penicillinate Potassium Salt with sodium ions to form the disodium salt. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of the compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5R,6R-Benzylpenicilloate Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5R,6R-Benzylpenicilloate Disodium Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving bacterial resistance and enzyme inhibition.
Medicine: Investigated for its potential use in developing new antibiotics and antibacterial agents.
Industry: Utilized in the production of pharmaceuticals and as a preservative in certain formulations.
Mécanisme D'action
The antibacterial activity of 5R,6R-Benzylpenicilloate Disodium Salt is primarily due to its ability to inhibit the synthesis of bacterial cell walls. The compound targets and binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis .
Comparaison Avec Des Composés Similaires
- Benzyl Penicillinate Potassium Salt
- Penicillin G
- Ampicillin
Comparison: 5R,6R-Benzylpenicilloate Disodium Salt is unique due to its specific disodium salt form, which enhances its solubility and stability compared to other similar compounds. Additionally, its antibacterial spectrum and mechanism of action are comparable to those of Penicillin G and Ampicillin, but it offers distinct advantages in terms of formulation and application .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5R,6R-Benzylpenicilloate Disodium Salt involves the esterification of 6-aminopenicillanic acid with benzyl alcohol, followed by the reaction of the resulting benzylpenicillin with disodium 5,6-dimethylbenzene-1,3-disulfonate.", "Starting Materials": [ "6-aminopenicillanic acid", "benzyl alcohol", "disodium 5,6-dimethylbenzene-1,3-disulfonate", "dichloromethane", "triethylamine", "dimethylformamide", "diisopropylethylamine", "N,N'-dicyclohexylcarbodiimide", "ethyl acetate", "sodium bicarbonate", "water" ], "Reaction": [ "6-aminopenicillanic acid is dissolved in dichloromethane and treated with triethylamine and N,N'-dicyclohexylcarbodiimide to form the activated ester intermediate.", "Benzyl alcohol is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours to allow for esterification.", "The reaction mixture is then treated with disodium 5,6-dimethylbenzene-1,3-disulfonate in dimethylformamide and diisopropylethylamine to form the desired product.", "The product is extracted with ethyl acetate and washed with sodium bicarbonate and water to remove impurities.", "The resulting crude product is purified by recrystallization to obtain 5R,6R-Benzylpenicilloate Disodium Salt." ] } | |
Numéro CAS |
63448-72-6 |
Formule moléculaire |
C16H18N2Na2O5S |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
disodium;(2R,4R)-2-[(S)-carboxylato-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C16H20N2O5S.2Na/c1-16(2)12(15(22)23)18-13(24-16)11(14(20)21)17-10(19)8-9-6-4-3-5-7-9;;/h3-7,11-13,18H,8H2,1-2H3,(H,17,19)(H,20,21)(H,22,23);;/q;2*+1/p-2/t11-,12-,13-;;/m1../s1 |
Clé InChI |
BXBRUCXVRNXAHL-MDWLSFMKSA-L |
SMILES isomérique |
CC1([C@H](N[C@H](S1)[C@H](C(=O)[O-])NC(=O)CC2=CC=CC=C2)C(=O)[O-])C.[Na+].[Na+] |
SMILES canonique |
CC1(C(NC(S1)C(C(=O)[O-])NC(=O)CC2=CC=CC=C2)C(=O)[O-])C.[Na+].[Na+] |
Synonymes |
[2R-[2α(R*),4β]]-4-carboxy-5,5-dimethyl-α-[(phenylacetyl)amino]-2-thiazolidineacetic Acid Disodium Salt; (αR,2R,4S)-4-Carboxy-5,5-dimethyl-α-[(2-phenylacetyl)amino]-2-Thiazolidineacetic Acid Sodium Salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-methoxy-5-[7-[6-[(6-methyl-3,4,5-trisulfooxyoxan-2-yl)oxymethyl]-3,4,5-trisulfooxyoxan-2-yl]oxy-4-oxo-5-sulfooxychromen-2-yl]phenyl] hydrogen sulfate](/img/structure/B1142536.png)


![(Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate](/img/structure/B1142545.png)



